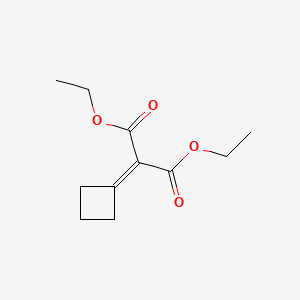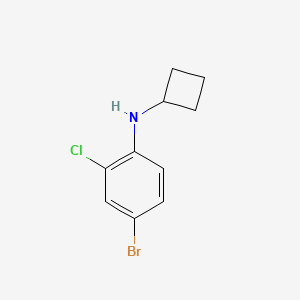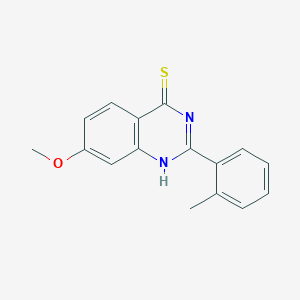![molecular formula C23H16ClF3N4O2 B2801636 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 2085690-05-5](/img/structure/B2801636.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution, coupling reactions, or cyclization reactions .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-rich nitrogen atoms in the pyrazole and pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the nitrogen atoms could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and structural characterization of related compounds, demonstrating the versatility of pyrazole derivatives in chemical synthesis. For instance, the preparation and X-ray crystal structure determination of copper(II) chloride adducts with similar ligands have been reported, highlighting their potential as anticancer drugs due to the inclusion of the amidrazone pharmacophore (Bonacorso et al., 2003). Another study focused on the synthesis of pyrazole derivatives, detailing their molecular structures through X-ray diffraction and comparing these with density-functional-theory (DFT) calculations (Shen et al., 2012).
Biological Activity
Several compounds structurally related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide" have been synthesized and tested for their biological activities. For example, some pyrazole-4-carboxamide derivatives have shown moderate antifungal activities against various phytopathogenic fungi, suggesting potential applications in addressing fungal infections in crops (Wu et al., 2012).
Crystallography and Material Science
The crystal structure analysis of related compounds, including the study of isomorphism and disorder in molecular structures, provides insights into their potential applications in material science and pharmaceuticals. This research offers a deeper understanding of the compounds' molecular frameworks and their interactions, which are crucial for designing new materials and drugs (Swamy et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by inhibiting their activity . This inhibition could potentially lead to changes in the bacterial cell, such as attenuating secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
Considering the potential target (pptases), it can be inferred that the compound might affect the post-translational modification processes in bacterial cells .
Result of Action
Based on the potential target (pptases), it can be inferred that the compound might attenuate secondary metabolism and thwart bacterial growth .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N4O2/c1-14-19(13-29-31(14)21-20(24)11-15(12-28-21)23(25,26)27)22(32)30-16-7-9-18(10-8-16)33-17-5-3-2-4-6-17/h2-13H,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLTISEUFNVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

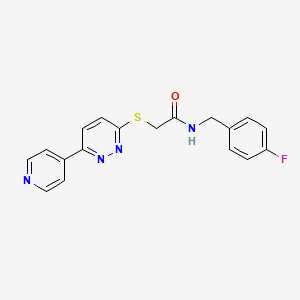
![6-But-3-ynyl-6-azaspiro[3.5]nonane](/img/structure/B2801554.png)
![Methyl 2-(6-aminoimidazo[1,5-a]pyridin-3-yl)acetate;dihydrochloride](/img/structure/B2801555.png)
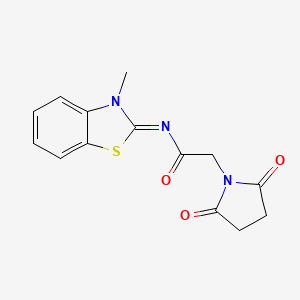

![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)

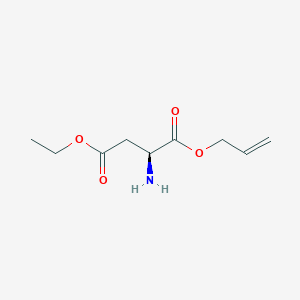
![1-(4-Fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2801564.png)

![2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2801568.png)
